molecular formula C9H15NO B13305565 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine

Cat. No.: B13305565
M. Wt: 153.22 g/mol
InChI Key: DMAKMHPTNVVHFI-UHFFFAOYSA-N
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Description

1-(7-Oxabicyclo[221]heptan-2-YL)cyclopropan-1-amine is a unique compound characterized by its bicyclic structure, which includes an oxabicycloheptane ring fused to a cyclopropane ring

Chemical Reactions Analysis

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted amines .

Scientific Research Applications

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved in its mechanism of action include reversible phosphorylation of serine and threonine residues, which play a crucial role in cellular signaling and regulation .

Comparison with Similar Compounds

1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxabicycloheptane ring with the cyclopropane and amine groups, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(7-oxabicyclo[2.2.1]heptan-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C9H15NO/c10-9(3-4-9)7-5-6-1-2-8(7)11-6/h6-8H,1-5,10H2

InChI Key

DMAKMHPTNVVHFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)C3(CC3)N

Origin of Product

United States

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